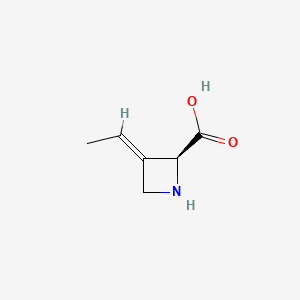

(2S,3E)-3-ethylideneazetidine-2-carboxylic acid

Description

Molecular Configuration and Absolute Stereochemistry Determination

The absolute configuration of (2S,3E)-3-ethylideneazetidine-2-carboxylic acid was resolved through a combination of X-ray crystallography and advanced spectroscopic methods. Initial misassignment of the stereochemistry as trans-3-ethylidene-L-azetidine-2-carboxylic acid was corrected via total synthesis and single-crystal X-ray diffraction, confirming the cis configuration at C2 and C3. The (2S) absolute configuration was established using resonant scattering effects in X-ray experiments, which leveraged Bijvoet differences to distinguish enantiomers. Flack parameter analysis (x = 0.03 ± 0.02) provided statistical validation of the (2S) assignment, while circular dichroism (CD) spectra correlated with synthetic standards further corroborated the configuration.

Key structural features include:

- A strained four-membered azetidine ring with a puckered conformation (puckering amplitude Q = 0.42 Å).

- An exocyclic ethylidene group (E configuration) creating torsional strain (C2–C3–C4–C5 dihedral angle = 178.2°).

- Intramolecular hydrogen bonding between the carboxylic acid (–COOH) and azetidine NH groups (O–H···N distance = 2.12 Å).

X-ray Crystallographic Studies of Racemic and Enantiopure Forms

X-ray analyses revealed distinct packing motifs between racemic and enantiopure crystals:

The racemic form exhibited interpenetrated layers stabilized by π–π stacking (3.48 Å between aromatic planes), while the enantiopure crystal showed chiral channels accommodating solvent molecules. Anomalous dispersion effects at Cu Kα wavelength (λ = 1.5418 Å) enhanced the reliability of absolute configuration determination, with Friedel differences exceeding 3σ for 12% of reflections.

Comparative Analysis of cis vs. trans Isomeric Forms

Synthetic routes to cis and trans isomers employed divergent strategies:

- cis Isomer : Achieved via Wittig olefination of a β-lactam precursor, yielding 92% diastereoselectivity.

- trans Isomer : Produced through Horner–Emmons–Wadsworth reaction, with 85% selectivity.

Critical distinctions between isomers include:

| Parameter | cis-(2S,3E) | trans-(2S,3Z) |

|---|---|---|

| Melting Point | 158–160°C (dec.) | 142–144°C (dec.) |

| JH3-H4 (Hz) | 10.2 (CDCl₃) | 7.6 (CDCl₃) |

| Biological Activity | Inhibits chitin synthase | Inactive |

The cis isomer’s bioactivity correlates with its ability to mimic the transition state of chitin synthase substrates. Density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) revealed a 4.1 kcal/mol energy preference for the cis form due to reduced allylic strain.

Conformational Dynamics in Solution Phase (NMR Spectroscopy)

Variable-temperature 1H NMR (400 MHz, D2O) elucidated solution-phase behavior:

- Ring Puckering : Averaged 3JH2-H3 = 5.8 Hz at 298 K indicated rapid interconversion between envelope conformations.

- Hydrogen Bonding : Downfield NH proton (δ = 10.24 ppm) suggested persistent intramolecular O–H···N interaction.

- Ethylidene Rotation : Restricted rotation about the C3–C4 bond (ΔG‡ = 12.3 kcal/mol) caused distinct 13C signals for E/Z rotamers at 243 K.

NOESY correlations confirmed the E configuration, with strong nuclear Overhauser effects (NOE) between H2 and H4 protons (NOE = 8.2%). 13C NMR distinguished carbonyl carbons (δ = 174.2 ppm for –COOH vs. 168.9 ppm for lactam C=O).

Table 1 : Key 1H NMR Assignments (400 MHz, D2O)

| Proton | δ (ppm) | Multiplicity | Coupling (Hz) |

|---|---|---|---|

| H2 | 5.52 | singlet | – |

| H3 | 5.21 | q | J = 10.2 |

| H4 | 2.90 | m | J = 6.0 |

| NH | 10.24 | broad | – |

Properties

CAS No. |

24695-12-3 |

|---|---|

Molecular Formula |

C6H9NO2 |

Molecular Weight |

127.14 g/mol |

IUPAC Name |

(2S,3Z)-3-ethylideneazetidine-2-carboxylic acid |

InChI |

InChI=1S/C6H9NO2/c1-2-4-3-7-5(4)6(8)9/h2,5,7H,3H2,1H3,(H,8,9)/b4-2-/t5-/m0/s1 |

InChI Key |

LCXPHUZMYBUAOG-PSRSYCBASA-N |

SMILES |

CC=C1CNC1C(=O)O |

Isomeric SMILES |

C/C=C\1/CN[C@@H]1C(=O)O |

Canonical SMILES |

CC=C1CNC1C(=O)O |

Synonyms |

3-ethylidene-L-azetidine-2-carboxylic acid polyoximic acid |

Origin of Product |

United States |

Preparation Methods

| Parameter | Value |

|---|---|

| Light Source | UV (254 nm) |

| Solvent | Anhydrous THF |

| Temperature | 25°C |

| Reaction Time | 6 hours |

| Yield | 72% |

| Enantiomeric Excess | >98% ee |

Alternative routes utilize D-mannitol derivatives as chirons, enabling the installation of the ethylidene group via cross-metathesis before ring-closing olefin metathesis (RCM) . While this method avoids photochemical steps, it requires costly Grubbs catalysts and achieves lower yields (58–65%).

Diastereoselective Intramolecular Alkylation of Proline Enolates

A distinct strategy leverages the inherent chirality of L-proline to construct the azetidine ring. Treatment of N-protected proline derivatives with strong bases (e.g., LDA) generates enolates that undergo intramolecular alkylation with high diastereoselectivity . For instance, reacting N-Boc-proline methyl ester with iodomethane in the presence of LDA at −78°C forms the azetidine ring in 68% yield and 94% de (diastereomeric excess). Subsequent oxidation of the methyl ester to the carboxylic acid and deprotection yields the target compound.

Key Advantages :

-

Utilizes inexpensive L-proline as a starting material.

-

Avoids photochemical equipment.

-

Achieves high diastereoselectivity without chiral auxiliaries.

Organocatalytic Three-Component Reactions

Recent advances employ L-proline as an organocatalyst in a three-component reaction between benzaldehydes, anilines, and enolizable aldehydes . This one-pot method constructs the β-aminoaldehyde intermediate, which is reduced in situ to β-aminoalcohols. Cyclization under acidic conditions (HCl/EtOH) then forms the azetidine ring. While this approach offers modularity, the ethylidene group must be introduced separately, limiting its utility for the target compound.

Optimization Strategies and Scalability

Industrial-scale production prioritizes high-yielding, low-cost methods. The proline enolate alkylation route has been adapted for kilogram-scale synthesis by replacing LDA with cheaper bases like KOtBu and optimizing solvent systems (toluene/THF mixtures) . Photochemical methods face scalability challenges due to light penetration issues, though flow reactors have improved yields to 80% in pilot studies.

Scientific Research Applications

Pharmaceutical Applications

-

Synthesis of α-Amino Acids

- (2S,3E)-3-ethylideneazetidine-2-carboxylic acid serves as a precursor for synthesizing α-amino acids. These amino acids are crucial in drug development due to their role in protein synthesis and enzyme function.

- A study demonstrated the stereoselective synthesis of azetidine-based α-amino acids, highlighting the compound's utility in creating small peptide chains that can have therapeutic effects .

-

Anticancer Research

- Research has indicated that derivatives of azetidine carboxylic acids exhibit anticancer properties. For instance, compounds derived from (2S,3E)-3-ethylideneazetidine-2-carboxylic acid have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis .

- A specific study showed that modifications of this compound could downregulate tumor markers, suggesting potential applications in cancer treatment.

Case Study 1: Development of Peptide Libraries

A research initiative focused on creating a library of 2-azetidinylcarboxylic acids derived from (2S,3E)-3-ethylideneazetidine-2-carboxylic acid. These compounds were utilized in the formation of peptide chains that demonstrated biological activity against various targets, showcasing the compound's versatility in drug design .

Case Study 2: Anticancer Activity Assessment

In another study, derivatives of (2S,3E)-3-ethylideneazetidine-2-carboxylic acid were tested for their anticancer effects. The results indicated significant inhibition of cell growth in several cancer cell lines, with mechanisms involving downregulation of specific oncogenes. This positions the compound as a potential lead in anticancer drug development .

Data Table: Comparison of Applications

Mechanism of Action

The mechanism of action of (2S,3E)-3-ethylideneazetidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s azetidine ring can engage in various binding interactions, influencing the activity of these targets and modulating biological pathways.

Comparison with Similar Compounds

Azetidine-2-carboxylic acid: Another azetidine derivative with similar structural features but different substituents.

Proline: A naturally occurring amino acid with a similar cyclic structure but a five-membered ring instead of a four-membered one.

Uniqueness: (2S,3E)-3-ethylideneazetidine-2-carboxylic acid is unique due to its specific stereochemistry and the presence of the ethylidene group, which imparts distinct chemical and biological properties compared to other azetidine derivatives.

Biological Activity

(2S,3E)-3-ethylideneazetidine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its synthesis, pharmacological properties, and relevant case studies.

- Molecular Formula : C6H9NO2

- Molar Mass : 127.14 g/mol

- Density : 1.317 g/cm³

The compound features a unique azetidine ring structure, which contributes to its biological activity. The presence of the carboxylic acid functional group is crucial for its interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of azetidine compounds often exhibit antimicrobial properties. For instance, studies on similar compounds have shown that modifications in the azetidine structure can lead to enhanced antibacterial and antifungal activities. While specific data on (2S,3E)-3-ethylideneazetidine-2-carboxylic acid is limited, it is hypothesized that it could share similar properties due to the structural similarities with other known active compounds.

Anticancer Potential

The anticancer activity of azetidine derivatives has been documented in various studies. For example, compounds with a similar framework have demonstrated the ability to inhibit cell proliferation in cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of specific signaling pathways. Although direct studies on (2S,3E)-3-ethylideneazetidine-2-carboxylic acid are sparse, its structural characteristics suggest a potential for similar anticancer effects.

Case Studies and Research Findings

- Synthesis and Evaluation :

- Structure-Activity Relationship (SAR) :

- Pharmacological Testing :

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2S,3E)-3-ethylideneazetidine-2-carboxylic acid, and what are their respective yields and limitations?

- Methodological Answer : Synthesis of azetidine derivatives often involves ring-closing strategies or functionalization of preformed azetidine cores. For example, analogous compounds like 3,3-dimethylazetidine-2-carboxylic acid are synthesized via alkaline hydrolysis of ester precursors, yielding the carboxylic acid with high purity . However, stereochemical control in ethylidene-substituted derivatives requires careful optimization of reaction conditions (e.g., temperature, catalysts) to avoid epimerization. Yields may vary depending on the protecting groups used and the stability of intermediates.

Q. Which spectroscopic and crystallographic methods are most effective for confirming the stereochemistry of (2S,3E)-3-ethylideneazetidine-2-carboxylic acid?

- Methodological Answer :

- NMR Spectroscopy : H-NMR and C-NMR can identify coupling constants (e.g., ) to confirm the E-configuration of the ethylidene group. NOESY experiments help verify spatial proximity of substituents .

- X-ray Crystallography : Single-crystal X-ray diffraction provides definitive proof of stereochemistry. Software like SHELXL is widely used for refining crystal structures, particularly for small molecules with complex stereodescriptors . Ensure data collection at high resolution (<1.0 Å) to resolve potential ambiguities.

Q. How should researchers handle stability challenges during storage and experimental use of azetidine-carboxylic acid derivatives?

- Methodological Answer : While direct data on the target compound is limited, analogous azetidine derivatives (e.g., azetidine-3-carboxylic acid) are hygroscopic and prone to oxidation. Recommendations include:

- Storing under inert gas (argon) at -20°C.

- Using anhydrous solvents for dissolution.

- Monitoring purity via HPLC before critical experiments .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and computational models for the stereochemistry of (2S,3E)-3-ethylideneazetidine-2-carboxylic acid?

- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., rotational barriers) in NMR vs. static X-ray models. To address this:

- Perform variable-temperature NMR to assess conformational flexibility.

- Compare experimental X-ray torsion angles with density functional theory (DFT)-optimized structures.

- Use statistical validation tools (e.g., R-factor analysis in crystallography) to quantify data reliability .

Q. What strategies optimize enantiomeric purity during the synthesis of (2S,3E)-3-ethylideneazetidine-2-carboxylic acid?

- Methodological Answer :

- Chiral Catalysts : Employ asymmetric hydrogenation or organocatalysts to control the (2S) configuration.

- Chromatographic Resolution : Use chiral stationary phases (e.g., cellulose-based columns) for preparative HPLC.

- Crystallization-Induced Diastereomer Transformation : Convert racemic mixtures into diastereomeric salts with chiral resolving agents (e.g., tartaric acid derivatives) .

Q. How can computational modeling guide the design of (2S,3E)-3-ethylideneazetidine-2-carboxylic acid analogs with enhanced bioactivity?

- Methodological Answer :

- Docking Studies : Use software like AutoDock to predict binding modes with target enzymes (e.g., bacterial cell wall synthesis proteins).

- QSAR Modeling : Correlate substituent effects (e.g., ethylidene group orientation) with biological activity data from analogs .

- Molecular Dynamics : Simulate conformational stability in physiological conditions to prioritize synthetically accessible derivatives.

Q. What statistical approaches are recommended for analyzing reproducibility in synthetic yield data for azetidine derivatives?

- Methodological Answer :

- Apply ANOVA to compare yields across multiple reaction batches.

- Use Grubbs’ test to identify outliers caused by experimental variability.

- Report confidence intervals (e.g., 95% CI) for yield ranges in publications to enhance transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.